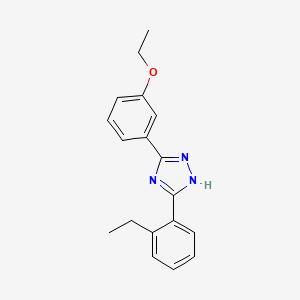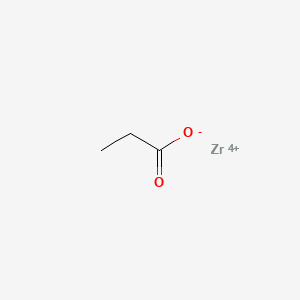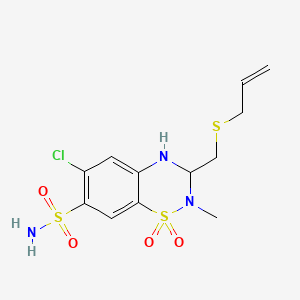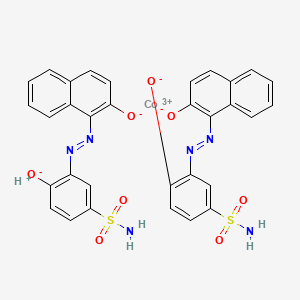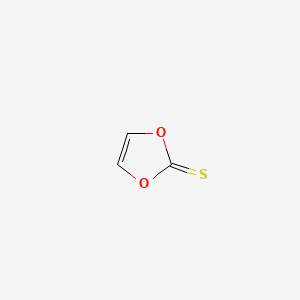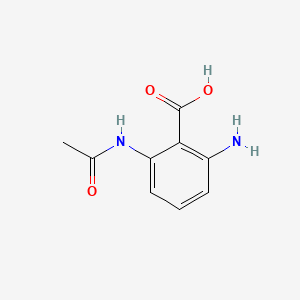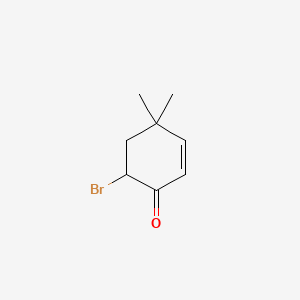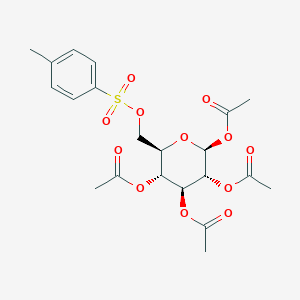
Tetra-O-acetyl-6-O-tosyl-beta-D-glucopyranose
Vue d'ensemble
Description
Tetra-O-acetyl-6-O-tosyl-beta-D-glucopyranose (TOATG) is a sugar derivative that has been studied extensively due to its potential applications in biochemistry and physiology. This compound is an important building block in the synthesis of complex carbohydrates, such as glycans and glycoproteins, and has been used in a variety of scientific research applications.
Applications De Recherche Scientifique
Solid-Phase Synthesis of Glycopeptides
This compound is utilized in the solid-phase synthesis of glycopeptides, facilitating the glycosylation of resin-bound protected peptides. This method allows for the efficient synthesis of glycopeptides, which are crucial in the development of vaccines and drug discovery (Hollósi et al., 1991).
Passerini and Ugi Reactions
It serves as a key reagent in the Passerini and Ugi reactions involving protected isocyanoglucoses to produce novel organic compounds. These reactions are important for the synthesis of diverse organic molecules with potential applications in medicinal chemistry and drug development (Ziegler et al., 1999).
Structural Analysis of Carbohydrates
The molecule plays a critical role in the molecular and crystal structure analysis of carbohydrates, contributing to our understanding of their three-dimensional configurations and their biological implications (Noguchi et al., 1994).
Synthesis of Complex Carbohydrates
It is instrumental in the synthesis of complex carbohydrates, such as trehalose and glycoside derivatives, which have applications ranging from food industry to pharmaceuticals. These synthetic routes enable the production of specific carbohydrate structures for research and industrial purposes (Cook et al., 1984).
Protection Against Necrotrophic Pathogens
A derivative of this compound, when combined with amines, has shown to induce protection against necrotrophic pathogens in plants, highlighting its potential use in agricultural biotechnology to enhance plant resistance against fungal infections (Flors et al., 2003).
Propriétés
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O12S/c1-11-6-8-16(9-7-11)34(26,27)28-10-17-18(29-12(2)22)19(30-13(3)23)20(31-14(4)24)21(33-17)32-15(5)25/h6-9,17-21H,10H2,1-5H3/t17-,18-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKNNNHECVVJTH-YMQHIKHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetra-O-acetyl-6-O-tosyl-beta-D-glucopyranose | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



